S-tert-Butyl-L-cysteine hydrochloride

Catalog No.
S737216
CAS No.
2481-09-6
M.F
C7H16ClNO2S
M. Wt
213.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-tert-Butyl-L-cysteine hydrochloride

CAS Number

2481-09-6

Product Name

S-tert-Butyl-L-cysteine hydrochloride

IUPAC Name

(2R)-2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride

Molecular Formula

C7H16ClNO2S

Molecular Weight

213.73 g/mol

InChI

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m0./s1

InChI Key

MHBMYFJKEBCMDR-JEDNCBNOSA-N

SMILES

Array

Synonyms

2481-09-6;S-tert-Butyl-L-cysteinehydrochloride;H-Cys(tBu)-OH.HCl;S-t-Butyl-L-cysteinehydrochloride;SBB008384;H-Cys(tBu)-OHHCl;H-Cys(tBu)-OHinvertedexclamationmarkcurrencyHCl;(2R)-2-amino-3-(tert-butylsulfanyl)propanoicacidhydrochloride;PubChem19026;H-Cys(but)-OHhydrochloride;CTK3J1727;MolPort-002-501-907;ACN-S002363;ANW-59236;S-tert.Butyl-L-cysteinehydrochloride;AKOS015847289;AKOS015897302;AM81686;FR-1331;RL02803;VA50678;AK-41579;AM002728;KB-60618;SC-09467

Canonical SMILES

CC(C)(C)SCC(C(=O)O)[NH3+].[Cl-]

Isomeric SMILES

CC(C)(C)SC[C@@H](C(=O)O)[NH3+].[Cl-]

S-tert-Butyl-L-cysteine hydrochloride is a derivative of the amino acid L-cysteine, where the reactive thiol group is protected by a tert-butyl (tBu) group. This S-protection is critical for preventing unwanted side reactions, such as premature disulfide bond formation, during complex multi-step syntheses. Supplied as a stable hydrochloride salt, this compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) and as a specified precursor for certain active pharmaceutical ingredients (APIs). Its value is defined by the specific chemical behavior of the S-tert-butyl group, which dictates its compatibility and processability within established synthesis workflows.

Substituting S-tert-Butyl-L-cysteine hydrochloride with unprotected L-cysteine, its free base, or even other S-protected variants like S-trityl-L-cysteine introduces significant process failures. Unprotected cysteine leads to uncontrolled oxidation and disulfide-related impurities. The free base form is less stable and has poorer handling characteristics than the hydrochloride salt, which mitigates oxidation and improves solubility in relevant systems. Critically, other common S-protecting groups have different acid labilities; for example, the S-trityl (Trt) group is cleaved by trifluoroacetic acid (TFA), whereas the S-tert-butyl (tBu) group is stable under these standard Fmoc-SPPS deprotection conditions. This differential stability is fundamental to achieving selective deprotection and avoiding batch failure in complex peptide synthesis, making this specific compound essential for compatible workflows.

Superior Stability in Standard Fmoc-SPPS Cleavage Conditions vs. S-Trityl Cysteine

The S-tert-butyl (tBu) protecting group exhibits high stability to standard trifluoroacetic acid (TFA) cocktails used for resin cleavage and deprotection of other side chains in Fmoc-based solid-phase peptide synthesis (SPPS). In contrast, the commonly used S-trityl (Trt) group is labile under these conditions and is removed simultaneously. The S-tBu group remains intact in standard TFA, requiring specific reductive or heavy-metal-mediated conditions for its removal, thus providing essential orthogonality.

Evidence DimensionProtecting Group Stability
Target Compound DataStable to standard TFA cleavage cocktails (e.g., 95% TFA).
Comparator Or BaselineS-Trityl-L-cysteine: Labile and removed by standard TFA cleavage cocktails.
Quantified DifferenceQualitatively different stability profiles under identical process conditions (Stable vs. Labile).
ConditionsStandard Fmoc-SPPS final cleavage using concentrated Trifluoroacetic Acid (TFA).

This stability is critical for synthesizing complex peptides with multiple disulfide bonds, as it allows other protecting groups to be removed while the S-tBu group remains, enabling regioselective disulfide formation.

Enhanced Handling and Stability as a Hydrochloride Salt vs. Free Base Form

Amino acids are frequently supplied as hydrochloride salts to improve their physical and chemical properties for storage and use. The salt form enhances stability by protecting against degradation pathways and improves solubility in aqueous and some polar organic systems compared to the zwitterionic free base. This leads to a longer shelf life, better dissolution characteristics for reaction setup, and more consistent material handling, which are important considerations for reproducible manufacturing and laboratory workflows.

Evidence DimensionStability & Handling
Target Compound DataEnhanced stability and improved solubility as a hydrochloride salt.
Comparator Or BaselineFree Base (Zwitterionic) Form: Prone to lower stability and potentially poorer solubility profiles in certain solvents.
Quantified DifferenceNot directly quantified in sources, but a well-established principle for amino acid procurement.
ConditionsStandard laboratory and industrial storage and handling.

Procuring the hydrochloride salt ensures better material consistency, longer shelf-life, and easier process integration compared to the free amino acid, reducing risks of batch variability.

Specified Precursor in Validated Pharmaceutical Synthesis Routes

S-tert-Butyl-L-cysteine is a derivative utilized in the synthesis pathways of various pharmaceutical compounds. While many patents describe the synthesis of the mucolytic drug Erdosteine from DL-homocysteine thiolactone hydrochloride, the use of specifically protected cysteine derivatives like S-tert-Butyl-L-cysteine is a common strategy in related API syntheses to ensure high purity and yield by preventing thiol-related side reactions during the construction of complex molecular backbones. The choice of the S-tBu group is dictated by its compatibility with the specific reagents and conditions used in a given multi-step synthesis, a choice that cannot be altered without re-validating the entire process.

Evidence DimensionPrecursor role in API synthesis
Target Compound DataUsed as a stable, protected cysteine source for building complex molecules.
Comparator Or BaselineAlternative starting materials (e.g., DL-homocysteine thiolactone hydrochloride for Erdosteine) which are suitable for a different, specific reaction pathway.
Quantified DifferenceThe choice of starting material dictates the entire synthesis route and its validation; they are not interchangeable.
ConditionsMulti-step synthesis of Active Pharmaceutical Ingredients (APIs).

For GMP or regulated manufacturing, using the exact, specified precursor is a strict requirement; substitution with a different protected version or starting material is not permissible without extensive process re-development and re-validation.

Fmoc Solid-Phase Synthesis of Peptides Requiring Orthogonal Cysteine Protection

This compound is the material of choice for Fmoc-SPPS workflows where one or more cysteine residues must remain protected during the TFA-mediated cleavage of other side-chain protecting groups (e.g., Boc, Trityl). Its TFA stability allows for the synthesis and purification of a peptide with the S-tBu group intact, enabling subsequent, selective deprotection and regioselective formation of a specific disulfide bond.

Synthesis of Pharmaceutical Intermediates with Thiol-Sensitive Functionality

In multi-step organic synthesis of drug candidates or complex molecules, the S-tBu group provides robust protection for the cysteine thiol against a wide range of reagents. This ensures that the thiol does not interfere with reactions at other parts of the molecule, preventing the formation of impurities and maximizing yield of the desired intermediate.

Development of Reproducible Manufacturing Processes

When developing a manufacturing process under GMP or other quality systems, the use of the stable, well-defined S-tert-Butyl-L-cysteine hydrochloride salt provides a consistent and reliable starting material. Its superior handling and stability characteristics compared to the free base contribute to process robustness and batch-to-batch reproducibility.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

213.0590276 Da

Monoisotopic Mass

213.0590276 Da

Heavy Atom Count

12

Other CAS

2481-09-6

Dates

Last modified: 08-15-2023

Explore Compound Types